1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine
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Overview
Description
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine is an organic compound that features a piperidine ring substituted with a propyl chain linked to a phenoxy group The phenoxy group is further substituted with two isopropyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-Di(propan-2-yl)phenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2,6-Di(propan-2-yl)phenoxypropyl Bromide: The phenol derivative is then reacted with 3-bromopropyl chloride in the presence of a base like sodium hydride to form the corresponding bromide.
Nucleophilic Substitution: Finally, the bromide is reacted with piperidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(propan-2-yl)phenol: A precursor in the synthesis of 1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine.
2,6-Di(propan-2-yl)phenoxypropyl Bromide: An intermediate in the synthesis process.
Piperidine: The core structure of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[2,6-di(propan-2-yl)phenoxy]propyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(2)18-10-8-11-19(17(3)4)20(18)22-15-9-14-21-12-6-5-7-13-21/h8,10-11,16-17H,5-7,9,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKRPPYQRYACTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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